

(1R,2R)-2-Aminocyclopentanecarboxylic Acid: A Versatile Scaffold for Peptidomimetic Design

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Compound of Interest

(1R,2R)-2-

Compound Name: Aminocyclopentanecarboxylic Acid
Hydrochloride

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An In-depth Technical Guide for Researchers and Drug Development Professionals

(1R,2R)-2-Aminocyclopentanecarboxylic acid (ACPC) has emerged as a crucial building block in the field of peptidomimetics, offering a unique combination of conformational rigidity and synthetic accessibility. This non-proteinogenic β -amino acid, with its distinct stereochemistry, provides a powerful tool for constructing novel peptide analogs with enhanced stability, predictable secondary structures, and tailored biological activities. This guide delves into the synthesis, conformational properties, and applications of (1R,2R)-ACPC in the design of innovative peptidomimetics, providing researchers and drug development professionals with a comprehensive resource to leverage this versatile scaffold.

Introduction to Peptidomimetics and the Role of ACPC

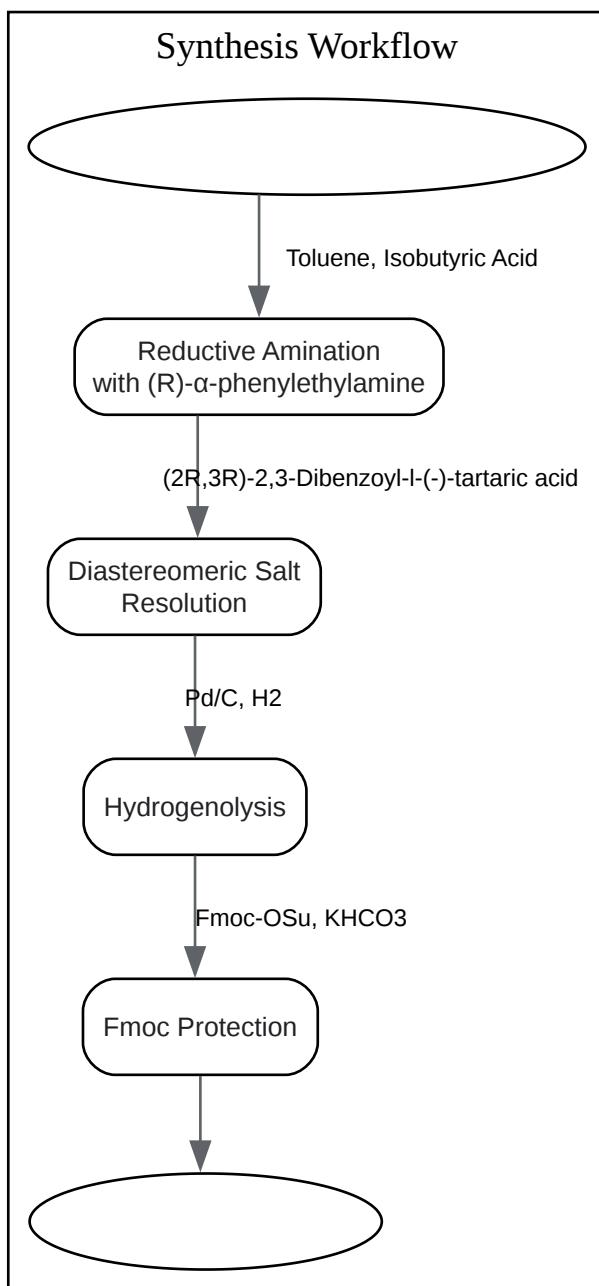
Peptidomimetics are compounds that mimic the structure and function of natural peptides but offer advantages such as increased resistance to enzymatic degradation and improved oral bioavailability. The incorporation of conformationally constrained amino acids is a key strategy in peptidomimetic design, as it helps to pre-organize the peptide backbone into a specific secondary structure, thereby enhancing receptor binding affinity and specificity.

(1R,2R)-2-Aminocyclopentanecarboxylic acid, a cyclic β -amino acid, is an exemplary building block for this purpose. Its cyclopentane ring restricts the torsional angles of the peptide backbone, leading to the formation of well-defined secondary structures, most notably the 12-helix.[1][2] This predictable conformational behavior makes (1R,2R)-ACPC an attractive substitute for natural amino acids, such as proline, in the design of peptidomimetics targeting a range of biological systems.[3][4]

Synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid

A scalable and efficient synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been developed, making this class of building blocks readily accessible for research and development.[5][6][7][8] The most common approach involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate.

A general workflow for the synthesis of Fmoc-protected (1R,2R)-ACPC is depicted below:



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Caption: General synthetic workflow for Fmoc-(1R,2R)-ACPC.

Key Physicochemical and Spectroscopic Data

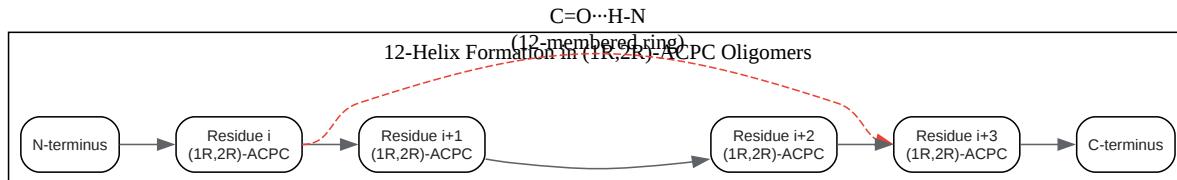
The successful synthesis and purification of (1R,2R)-ACPC and its derivatives can be confirmed through various analytical techniques. Below is a summary of key data for the unprotected amino acid and its Fmoc-protected form.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Optical Rotation [α]D	¹ H NMR (D ₂ O, 400 MHz) δ (ppm)	¹³ C NMR (D ₂ O, 100 MHz) δ (ppm)
(1R,2R)-ACPC	C ₆ H ₁₁ NO ₂	129.16	-	-	3.88 (q, 1H), 2.90-2.97 (m, 1H), 2.13-2.23 (m, 2H), 1.66-1.91 (m, 4H)[5][6]	177.1, 53.9, 48.2, 30.4, 28.6, 22.7[5][6]
Fmoc-(1R,2R)-ACPC	C ₂₁ H ₂₁ NO ₄	351.40	134-137	-31 (c 1.0, CHCl ₃)[6]	-	-

Conformational Properties of (1R,2R)-ACPC Containing Peptides

A significant body of research has demonstrated that oligomers of trans-2-aminocyclopentanecarboxylic acid, including the (1R,2R)-enantiomer, adopt a stable 12-helical secondary structure.[1][2] This conformation is characterized by a series of 12-membered hydrogen-bonded rings, where the carbonyl oxygen of residue 'i' forms a hydrogen bond with the amide proton of residue 'i+3'.

The formation of this well-defined helix is a cooperative process, with the stability of the helix increasing with the length of the oligomer.[1] This predictable folding behavior is a key advantage in the design of peptidomimetics, as it allows for the precise positioning of side chains for interaction with biological targets.



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Caption: Hydrogen bonding pattern in a 12-helix.

Application in Drug Discovery: Morphiceptin Analogs

A compelling example of the utility of (1R,2R)-ACPC in drug discovery is its use as a proline mimetic in analogs of morphiceptin.^{[3][4]} Morphiceptin (Tyr-Pro-Phe-Pro-NH₂) is an opioid peptide with high selectivity for the μ -opioid receptor. By replacing the proline at position two with the four different stereoisomers of ACPC, researchers have been able to probe the structure-activity relationship of this important peptide.

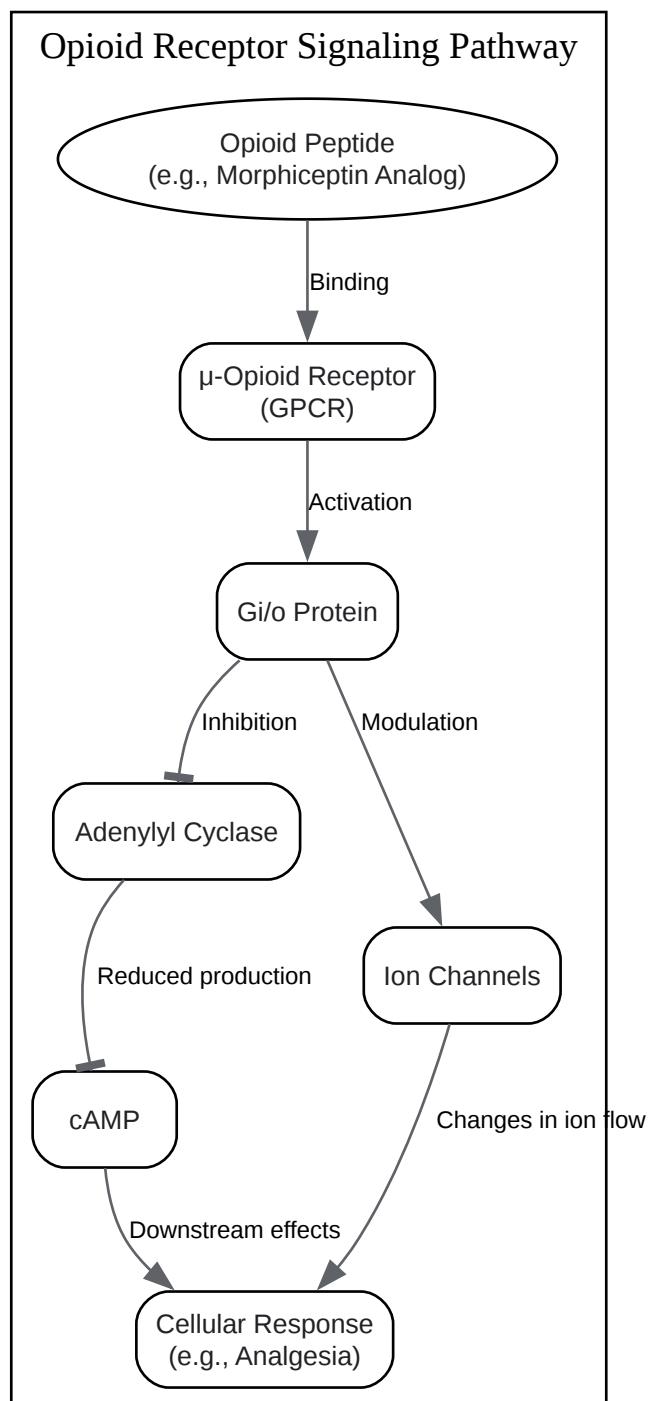
The biological activities of these morphiceptin analogs demonstrate the profound impact of stereochemistry on receptor binding.

Morphiceptin Analog (Tyr-X-Phe- Pro-NH ₂)		X-residue	μ-Receptor Activity	δ-Receptor Activity
Analog 1		(R,S)-β-Ac5c	Active	Active
Analog 2		(S,R)-β-Ac5c	Minimal Activity	Inactive
Analog 3		(S,S)-β-Ac5c	Minimal Activity	Inactive
Analog 4		(R,R)-β-Ac5c	Minimal Activity	Inactive

(Data sourced from
Mierke et al., 1990)[\[3\]](#)
[\[4\]](#)

These findings highlight that only the analog containing the (R,S)-cis-ACPC residue retains significant activity at both the μ - and δ -opioid receptors, with a slight preference for the μ -receptor.[\[3\]](#)[\[4\]](#) This underscores the importance of precise conformational control in designing peptidomimetics with desired biological profiles.

The interaction of these analogs with opioid receptors involves a complex signaling cascade. A simplified representation of the G-protein coupled receptor (GPCR) signaling pathway initiated by opioid receptor activation is shown below.



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Caption: Simplified opioid receptor signaling.

Experimental Protocols

General Procedure for Peptide Coupling

The incorporation of Fmoc-(1R,2R)-ACPC into a peptide sequence can be achieved using standard solid-phase or solution-phase peptide synthesis protocols. A representative procedure for coupling is as follows:

- **Resin Preparation:** Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).
- **Fmoc Deprotection:** Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
- **Washing:** Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
- **Coupling:** In a separate vessel, pre-activate Fmoc-(1R,2R)-ACPC with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin.
- **Reaction:** Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature with agitation.
- **Washing:** Wash the resin extensively with DMF to remove unreacted reagents.
- **Repeat:** Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

Cleavage and Purification

Once the peptide synthesis is complete, the peptide is cleaved from the solid support and deprotected.

- **Final Fmoc Deprotection:** Remove the N-terminal Fmoc group as described above.
- **Washing and Drying:** Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
- **Cleavage:** Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain

protecting groups.

- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

(1R,2R)-2-Aminocyclopentanecarboxylic acid is a powerful and versatile building block for the design and synthesis of peptidomimetics. Its ability to induce stable, predictable secondary structures, coupled with its synthetic accessibility, makes it an invaluable tool for medicinal chemists and drug discovery professionals. The successful application of (1R,2R)-ACPC in modulating the biological activity of opioid peptides serves as a testament to its potential in creating novel therapeutics with enhanced properties. As our understanding of the conformational intricacies of peptidomimetics continues to grow, the importance of constrained building blocks like (1R,2R)-ACPC is set to expand, opening new avenues for the development of next-generation peptide-based drugs.

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